![molecular formula C12H13BrFNO B1438319 1-(4-Bromo-2-fluorobenzyl)piperidin-4-one CAS No. 1155013-89-0](/img/structure/B1438319.png)
1-(4-Bromo-2-fluorobenzyl)piperidin-4-one
Overview
Description
Synthesis Analysis
Piperidones, including 1-(4-Bromo-2-fluorobenzyl)piperidin-4-one, are typically synthesized from a domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating on a water bath for 6 hours, or even 1 day . They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates .Molecular Structure Analysis
The molecular structure of 1-(4-Bromo-2-fluorobenzyl)piperidin-4-one consists of a six-membered ring with a nitrogen atom and a ketone functional group. It has a bromine atom and a fluorine atom attached to the benzyl group.Chemical Reactions Analysis
Piperidones, including 1-(4-Bromo-2-fluorobenzyl)piperidin-4-one, have been synthesized using various catalysts such as Ultrasound-Na2CO3, DIBAL-H, DABCO, NaHCO3, I2, BPH, Na/EtOH, K2CO3, TFA, TFSA, Et3N, Zn-Hg/HCl, Rh (acac) (C2H4)2, and NaOEt .Physical And Chemical Properties Analysis
The molecular weight of 1-(4-Bromo-2-fluorobenzyl)piperidin-4-one is 273.14 g/mol . The exact mass is 272.03244 g/mol .Scientific Research Applications
Synthesis and Potential in Central Nervous System Agents
- Research indicates the synthesis of compounds structurally related to 1-(4-Bromo-2-fluorobenzyl)piperidin-4-one, showing potential as central nervous system agents. These compounds demonstrate significant potency in animal models, indicating their potential in neuropharmacological applications (Allen et al., 1978).
Pharmacokinetics and Therapeutic Potential
- Studies have explored the pharmacokinetic properties and therapeutic potential of compounds structurally related to 1-(4-Bromo-2-fluorobenzyl)piperidin-4-one. For instance, CERC-301, a compound with a similar structure, has demonstrated high-binding affinity and specificity, indicating its potential in treating major depressive disorder (Garner et al., 2015).
Neuroprotective and Antipsychotic Applications
- Compounds analogous to 1-(4-Bromo-2-fluorobenzyl)piperidin-4-one have been synthesized and evaluated for their neuroprotective and antipsychotic potential. These compounds have shown promising results in animal models, offering potential therapeutic applications for conditions such as depression and schizophrenia (Tashiro et al., 1989).
Radiotracer Development for Brain Imaging
- Analogous compounds to 1-(4-Bromo-2-fluorobenzyl)piperidin-4-one have been developed as radiotracers for brain imaging, particularly for mapping acetylcholinesterase (AChE) activity. These developments hold promise for enhancing the understanding of brain functions and aiding in the diagnosis of neurodegenerative diseases (Ryu et al., 2005).
Metabolite Identification and Drug Metabolism
- Research on compounds similar to 1-(4-Bromo-2-fluorobenzyl)piperidin-4-one has focused on identifying their metabolites and understanding their metabolic pathways. This research is crucial for drug development, ensuring safety and efficacy (Fusaro et al., 1976).
Mechanism of Action
While the specific mechanism of action for 1-(4-Bromo-2-fluorobenzyl)piperidin-4-one is not mentioned in the search results, piperidones have been found to possess a wide range of bioactivities, including anti-HIV, 5α-reductase inhibitors, CARM1 inhibitors, anti-inflammatory, anti-proliferative, antioxidant, and antimicrobial activities .
properties
IUPAC Name |
1-[(4-bromo-2-fluorophenyl)methyl]piperidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrFNO/c13-10-2-1-9(12(14)7-10)8-15-5-3-11(16)4-6-15/h1-2,7H,3-6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDONBRADARVLMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)CC2=C(C=C(C=C2)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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